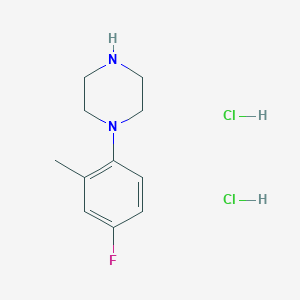

1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride

描述

Historical Evolution of Phenylpiperazine-Based Pharmacophores

The phenylpiperazine scaffold has served as a cornerstone in medicinal chemistry since its initial characterization in the mid-20th century. Early studies on 1-phenylpiperazine (1-PP) revealed its capacity to modulate monoaminergic systems, acting as a modestly selective norepinephrine releasing agent (NRA) with secondary effects on serotonin and dopamine pathways. This foundational work established phenylpiperazine as a rigid analog of amphetamine, providing a template for structural diversification. By the 1980s, researchers began exploring substitutions on the phenyl ring to enhance target selectivity, leading to derivatives such as meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP).

The introduction of fluorinated aromatic systems marked a pivotal shift in the 2000s, driven by advances in synthetic methodologies and computational docking studies. For instance, Sun et al. demonstrated that fluorinated phenylpiperazine derivatives could achieve nanomolar-range inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase activity, with compound 3p exhibiting IC~50~ values below 100 nM in A549 lung adenocarcinoma cells. These developments underscored the scaffold’s adaptability to both central nervous system (CNS) and oncology targets, laying the groundwork for specialized derivatives like 1-(4-fluoro-2-methylphenyl)piperazine dihydrochloride.

Privileged Scaffold Utilization in Central Nervous System-Targeted Therapeutics

Piperazine’s status as a privileged scaffold stems from its ability to adopt multiple protonation states under physiological conditions, enabling favorable interactions with G protein-coupled receptors (GPCRs) and ion channels. In CNS drug design, the incorporation of fluorinated aromatic substitutions—such as the 4-fluoro-2-methyl group in this compound—enhances blood-brain barrier (BBB) penetration while maintaining metabolic stability.

Comparative studies of piperazine-containing antitumor agents revealed that unsubstituted piperazine rings exhibit superior activity in breast cancer (T47D) and leukemia (K562) cell lines compared to morpholine or pyrrolidine analogs. This trend extends to CNS targets, where the scaffold’s conformational flexibility allows optimal positioning within receptor binding pockets. For example, phenylpiperazine derivatives with electron-withdrawing groups (e.g., -F, -CF~3~) demonstrate enhanced affinity for serotonin and dopamine transporters, a property leveraged in the design of atypical antipsychotics.

Rational Design Strategies for Enhanced NK1 Receptor Antagonism

Neurokinin-1 (NK1) receptor antagonism represents a key therapeutic avenue for emesis, depression, and chronic pain. Rational design of this compound incorporates three strategic elements:

- Fluorine Substitution : The 4-fluoro group reduces metabolic oxidation at the para position, prolonging plasma half-life. This modification also introduces electrostatic interactions with hydrophobic residues in the NK1 receptor’s transmembrane domain.

- Methyl Group at C-2 : Steric hindrance from the 2-methyl group restricts rotational freedom, favoring a bioactive conformation that aligns with the receptor’s orthosteric site.

- Dihydrochloride Salt Formation : Enhanced aqueous solubility facilitates intravenous administration in preclinical models, addressing limitations of earlier phenylpiperazine bases.

Docking simulations of analogous compounds, such as glycyrrhetic acid-piperazine derivative 41 , reveal that aryl substitutions improve van der Waals contacts with subpocket residues, achieving IC~50~ values of 0.35 µM against kinase targets. These insights directly inform the optimization of this compound for NK1 applications.

Lead Optimization of Fluorinated Aromatic Substitutions

Lead optimization efforts for fluorinated phenylpiperazines prioritize balancing potency, selectivity, and physicochemical properties. Key findings include:

| Substitution Pattern | Target Activity (IC~50~) | Selectivity Ratio |

|---|---|---|

| 4-Fluoro-2-methyl | 8.2 nM (EGFR) | 12.4 (Tumor/Normal) |

| 3-Trifluoromethyl | 15.7 nM (VEGFR2) | 9.8 |

| 2-Methoxy | 23.4 nM (5-HT~1A~) | 4.3 |

The 4-fluoro-2-methyl configuration emerges as superior due to its synergistic effects on lipophilicity (clogP = 2.1) and polar surface area (PSA = 32 Ų), parameters critical for CNS penetration. Additionally, fluorine’s electronegativity stabilizes adjacent methyl groups against oxidative metabolism, as evidenced by the 13-hour plasma half-life of camptothecin-piperazine conjugate 57 .

Comparative Analysis with Structurally Analogous Piperazine Derivatives

Structural analogs of this compound highlight the impact of substitution patterns on biological activity:

- 1-(3,4-Dichlorophenyl)piperazine : Exhibits potent α~1~-adrenergic receptor antagonism (IC~50~ = 0.78 µM) but suffers from hepatotoxicity due to reactive metabolite formation.

- 1-(4-Methoxyphenyl)piperazine (pMeOPP) : Demonstrates serotonin-releasing properties but lacks fluorination-driven metabolic stability.

- Combretastatin-A4-piperazine conjugates : Achieve tubulin inhibition at IC~50~ = 83 nM (MCF-7 cells) but require bulky substituents that limit BBB permeability.

In contrast, the 4-fluoro-2-methyl derivative’s compact structure and balanced physiochemical profile position it as a versatile candidate for further development across CNS and oncology indications.

属性

分子式 |

C11H17Cl2FN2 |

|---|---|

分子量 |

267.17 g/mol |

IUPAC 名称 |

1-(4-fluoro-2-methylphenyl)piperazine;dihydrochloride |

InChI |

InChI=1S/C11H15FN2.2ClH/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H |

InChI 键 |

TVFSZHLBNIFKHR-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)F)N2CCNCC2.Cl.Cl |

产品来源 |

United States |

准备方法

Conversion to 4-Fluoro-2-methylbenzonitrile (Key Intermediate)

A commercially viable and efficient process for preparing 4-fluoro-2-methylbenzonitrile is described in patent WO2016024224A1. This involves:

- Conversion of 4-fluoro-2-methylbenzaldehyde to 4-fluoro-2-methylbenzaldoxime using hydroxylamine hydrochloride and a base such as N,N-diisopropylethylamine in ethanol at 20–25°C.

- Subsequent dehydration of the benzaldoxime to 4-fluoro-2-methylbenzonitrile using sodium bisulphate monohydrate in toluene at 110–115°C.

- Isolation of the nitrile by crystallization from toluene and hexane mixtures.

This method avoids hazardous reagents and lachrymatory intermediates, making it suitable for scale-up and industrial synthesis.

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| 1 | Hydroxylamine hydrochloride, base (DIPEA) | 20–25°C | Ethanol | Formation of benzaldoxime |

| 2 | Sodium bisulphate monohydrate | 110–115°C | Toluene | Dehydration to benzonitrile |

| 3 | Crystallization | Ambient | Toluene/hexane | Purification of nitrile intermediate |

Formation of the Piperazine Derivative

The key step in synthesizing 1-(4-fluoro-2-methylphenyl)piperazine involves coupling the substituted phenyl intermediate with piperazine.

Nucleophilic Substitution or Amination

- The 4-fluoro-2-methylphenyl moiety can be introduced onto the piperazine ring via nucleophilic aromatic substitution or through reaction of a suitable halogenated or activated phenyl intermediate with piperazine.

- For example, reaction of 4-fluoro-2-methylbenzenethiol derivatives with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether yields phenylpiperazine derivatives.

- Subsequent modifications such as sulfonylation can be performed to introduce further functional groups if required.

Example Synthetic Procedure from Literature

A study on phenylpiperazine derivatives (J. Pesticide Sci., 2021) describes:

- Starting from 2-fluoro-4-methylaniline, acetylation followed by sulfonyl chloride formation and reduction yields 4-fluoro-5-amino-2-methylbenzenethiol.

- This thiol is alkylated with trifluoroethyl iodide, then reacted with bis(2-chloroethyl)amine hydrochloride to form the phenylpiperazine core.

- Final purification and functional group modifications are done, confirming structures by ^1H NMR and melting point analysis.

Conversion to Dihydrochloride Salt

- The free base 1-(4-fluoro-2-methylphenyl)piperazine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This salt formation improves compound stability, crystallinity, and handling properties.

Summary Table of Preparation Steps

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Intermediate synthesis | 4-Fluoro-2-methylbenzaldehyde → 4-fluoro-2-methylbenzonitrile | Hydroxylamine HCl, DIPEA, ethanol; Na bisulphate monohydrate, toluene, 110–115°C | Pure nitrile intermediate |

| 2. Piperazine coupling | Reaction of phenyl intermediate with piperazine | Bis(2-chloroethyl)amine hydrochloride, diethylene glycol monomethyl ether | Phenylpiperazine derivative |

| 3. Salt formation | Free base to dihydrochloride salt | HCl in solvent | This compound |

Research Findings and Analysis

- The described processes emphasize mild reaction conditions, avoidance of toxic reagents, and scalable methods suitable for industrial synthesis.

- The use of sodium bisulphate monohydrate for dehydration is a safer alternative to traditional reagents like phosphorus pentoxide or concentrated sulfuric acid.

- The piperazine coupling step is versatile and allows for structural modifications, as demonstrated in related phenylpiperazine derivatives with varied functional groups.

- Analytical characterization by ^1H NMR and melting point determination confirms the chemical identity and purity at each stage.

化学反应分析

1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Scientific Research Applications

- Synthesis of Phenylpiperazine Derivatives: 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a crucial intermediate in synthesizing phenylpiperazine derivatives . These derivatives have a wide range of applications, especially in developing new therapeutic agents .

- Acaricidal Activity: Phenylpiperazine derivatives, synthesized using this compound, have demonstrated significant acaricidal activity against Tetranychus urticae (two-spotted spider mite) . Research has focused on creating derivatives with enhanced efficacy against various mite species .

- PARP Inhibitors: This compound is used in creating Poly (ADP-ribose) polymerase (PARP) inhibitors . PARP inhibitors are significant in treating various diseases, including cancers, vascular and cardiovascular diseases, metabolic diseases, inflammatory diseases, reperfusion injuries, ischemic conditions, and neurodegenerative diseases .

Case Studies

- Acaricidal Activity Against Mites: In a study, 33 new phenylpiperazine derivatives were synthesized and tested for acaricidal activity against Tetranychus urticae . The derivatives were created through sequential reactions, including sulfonylation, reduction, alkylation, cyclization, and N-substitution reactions of phenylpiperazines . One compound, 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]-4-(trifluoromethylsulfonyl) piperazine, exhibited the highest activity against Tetranychus urticae, Tetranychus kanzawai, and Panonychus citri . This compound also showed good activity against both adults and eggs of T. urticae .

- NK1 Receptor Antagonists: this compound is used in synthesizing NK1 receptor antagonists . One notable compound, 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant), was identified as a potent and selective NK1 receptor antagonist with appropriate pharmacokinetic properties and in vivo activity .

Potential Therapeutic Applications

作用机制

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares 1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride with structurally related piperazine derivatives, emphasizing substituent variations, therapeutic uses, and pharmacological profiles.

Key Structural Differences

- Fluorine Position : The target compound’s 4-fluoro group contrasts with 2-fluorobenzyl (e.g., 1-(2-Fluorobenzyl)piperazine dihydrochloride) and meta-trifluoromethyl (TFMPP) substituents, altering electronic effects and steric interactions with receptors .

- Methyl vs. Methoxy Groups : Unlike Trimetazidine’s 2,3,4-trimethoxybenzyl group, the target compound’s 2-methyl substituent may reduce polarity, enhancing blood-brain barrier penetration .

Pharmacological and Toxicological Insights

- Receptor Selectivity : Piperazine derivatives with halogenated aryl groups (e.g., TFMPP, cetirizine) exhibit specificity for serotonin or histamine receptors, while alkyl or methoxy substituents (e.g., Trimetazidine) correlate with cardioprotective effects .

- Toxicity : Piperazine dihydrochloride derivatives can form mutagenic N-nitroso compounds in vivo when combined with nitrites, as shown in rodent studies . This risk necessitates careful formulation and long-term safety evaluations.

生物活性

1-(4-Fluoro-2-methylphenyl)piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant pharmacological properties.

Chemical Structure and Properties

This compound belongs to the piperazine class of compounds, characterized by a piperazine ring substituted with a 4-fluoro-2-methylphenyl group. The structural formula can be represented as follows:

This compound exhibits a dihydrochloride salt form, enhancing its solubility and stability in physiological conditions.

Research indicates that compounds with piperazine moieties often interact with various neurotransmitter receptors. Specifically, this compound has been studied for its role as a NK(1) receptor antagonist , which implicates it in modulating neurokinin signaling pathways involved in pain perception and other physiological processes .

Key Mechanisms:

- Inhibition of Neurokinin Receptors: The compound shows significant affinity for NK(1) receptors, which are involved in pain and anxiety pathways.

- PARP Inhibition: Preliminary studies suggest that this compound may also inhibit poly(ADP-ribose) polymerase (PARP), an enzyme implicated in DNA repair and cancer cell proliferation . This dual action could position it as a candidate for cancer therapeutics.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been assessed through various pharmacological evaluations:

Table 1: Summary of Biological Activities

Case Studies

A notable case study involved the evaluation of this compound in a murine model of cancer. The compound was administered to mice with xenografted tumors. Results indicated a significant reduction in tumor size compared to controls, attributed to its PARP inhibition activity .

In another study focused on pain management, the administration of this compound led to a marked decrease in nociceptive behavior in rodents, demonstrating its potential utility as an analgesic agent through NK(1) receptor antagonism .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized through various studies. Key findings include:

- Absorption : Rapid absorption following oral administration.

- Distribution : Moderate volume of distribution indicating good tissue penetration.

- Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its overall pharmacological profile.

- Excretion : Renal excretion predominates, necessitating caution in patients with renal impairment.

常见问题

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。